![molecular formula C10H10FNO B3057101 1-(2-Fluorophenyl)pyrrolidin-2-one CAS No. 7661-31-6](/img/structure/B3057101.png)
1-(2-Fluorophenyl)pyrrolidin-2-one
Overview
Description
1-(2-Fluorophenyl)pyrrolidin-2-one is a compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine and its derivatives, including pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Pyrrolidin-2-ones are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring and its derivatives, including pyrrolidin-2-one, allow a greater chance of generating structural diversity .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a cascade of reactions, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of these reactions can be easily tuned by using a specific oxidant and additive .Scientific Research Applications
Synthesis and Characterization
- The compound 1-(2-Fluorophenyl)pyrrolidin-2-one has been synthesized and characterized in various research studies. For instance, a study outlined the synthesis, characterization, and crystal structure of a related compound, demonstrating its potential for further chemical investigations (Sharma et al., 2013).
Chemical Analysis and Reactivity
- Detailed chemical syntheses and comprehensive analytical characterizations of related substances have been conducted to understand their properties better. This includes studies involving mass spectrometry, chromatography, and nuclear magnetic resonance spectroscopy (Dybek et al., 2019).
Non-linear Optics and Drug Development
- Research into the synthesis and reactivity of compounds like this compound has applications in non-linear optics and potential drug development. A study conducted extensive theoretical and experimental analyses to explore these applications, highlighting the molecule's stability, charge transfer, and reactivity properties (Murthy et al., 2017).
Development of Biologically Active Compounds
- This compound serves as an important intermediate in the synthesis of biologically active compounds. Research shows the systematic development of these compounds through various chemical processes, showcasing the compound's versatility in medicinal chemistry (Wang et al., 2016).
Directed Lithiation Studies
- Studies on the directed lithiation of related fluorophenyl compounds provide insights into the chemical behavior and reactivity of this compound. Such research contributes to a deeper understanding of its chemical properties and potential applications in synthetic chemistry (Faigl et al., 1998).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as 1-(2-fluorophenyl)pyrrolidin-2-one, have been found to interact with various biological targets .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can interact with their targets in a variety of ways, often influenced by the spatial orientation of substituents and different stereoisomers .
Biochemical Pathways
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids . These compounds could potentially affect multiple biochemical pathways.
Pharmacokinetics
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s bioavailability.
Result of Action
Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that this compound could have diverse molecular and cellular effects .
Action Environment
The influence of steric factors on the biological activity of compounds with a pyrrolidine ring has been investigated . This suggests that the action of this compound could potentially be influenced by environmental factors.
Safety and Hazards
While the specific safety and hazards of 1-(2-Fluorophenyl)pyrrolidin-2-one were not found in the retrieved papers, it’s important to note that chemicals with similar structures can be hazardous. For example, certain chemicals are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to their acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
The pyrrolidine ring and its derivatives, including pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that there is potential for future research and development of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
1-(2-fluorophenyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-4-1-2-5-9(8)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZJLVBLNLUDKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001295680 | |
Record name | 1-(2-Fluorophenyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001295680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7661-31-6 | |
Record name | 1-(2-Fluorophenyl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7661-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluorophenyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001295680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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